3-[(E)-[(2-hydroxyphenyl)methylidene]amino]-2-phenyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3-[(E)-[(2-hydroxyphenyl)methylidene]amino]-2-phenyl-3,4-dihydroquinazolin-4-one is a complex organic compound with the molecular formula C21H15N3O2 . This compound is known for its unique structure, which includes a quinazolinone core, a phenyl group, and a Schiff base linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(2-hydroxyphenyl)methylidene]amino]-2-phenyl-3,4-dihydroquinazolin-4-one typically involves the condensation of 2-aminobenzhydrazide with 2-hydroxybenzaldehyde . The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-[(2-hydroxyphenyl)methylidene]amino]-2-phenyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the Schiff base linkage to an amine.
Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, amines, and substituted phenyl compounds .
Scientific Research Applications
3-[(E)-[(2-hydroxyphenyl)methylidene]amino]-2-phenyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(E)-[(2-hydroxyphenyl)methylidene]amino]-2-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with molecular targets such as enzymes. For instance, its urease inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the hydrolysis of urea . The Schiff base linkage and quinazolinone core play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-hydroxyphenyl)methylidene]amino]-3-phenylquinazolin-4-one
- **2-[(2-hydroxyphenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one
- **2-[(2-hydroxyphenyl)methylidene]amino]-2-phenylquinazolin-4-one
Uniqueness
3-[(E)-[(2-hydroxyphenyl)methylidene]amino]-2-phenyl-3,4-dihydroquinazolin-4-one is unique due to its specific Schiff base linkage and the presence of both phenyl and hydroxyphenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
3-[(E)-(2-hydroxyphenyl)methylideneamino]-2-phenylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-19-13-7-4-10-16(19)14-22-24-20(15-8-2-1-3-9-15)23-18-12-6-5-11-17(18)21(24)26/h1-14,25H/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMJSASATWYVEJ-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73861-06-0 |
Source
|
Record name | NSC204778 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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